1-(5-Nitro-1H-pyrazol-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Nitro-1H-pyrazol-3-yl)ethanone is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group at the 5-position and an ethanone group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Nitro-1H-pyrazol-3-yl)ethanone typically involves the nitration of pyrazole derivatives. One common method includes the reaction of 3-acetylpyrazole with nitric acid under controlled conditions to introduce the nitro group at the 5-position . The reaction is usually carried out in the presence of a strong acid catalyst and at low temperatures to ensure selective nitration.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(5-Nitro-1H-pyrazol-3-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethanone group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-(5-Nitro-1H-pyrazol-3-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its bioactive properties.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 1-(5-Nitro-1H-pyrazol-3-yl)ethanone involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activity .
Comparison with Similar Compounds
1-(3,5-Dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: A compound with similar energetic properties but different structural features.
3,4-Dinitro-1-(1H-tetrazol-5-yl)-1H-pyrazol-5-amine: Another nitro-substituted pyrazole derivative with distinct applications.
Uniqueness: 1-(5-Nitro-1H-pyrazol-3-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of a nitro group and an ethanone group on the pyrazole ring makes it a versatile compound for various synthetic and research applications .
Biological Activity
1-(5-Nitro-1H-pyrazol-3-yl)ethanone is a compound belonging to the pyrazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. Pyrazole derivatives are recognized for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular structure of this compound features a nitro group at the 5-position of the pyrazole ring, which significantly influences its reactivity and biological interactions. The ethanone moiety contributes to its pharmacological properties by enhancing lipophilicity and facilitating interactions with biological targets.
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial efficacy of pyrazole derivatives. For instance, compounds structurally related to this compound have shown promising results against various bacterial strains. A study indicated that pyrazole derivatives exhibit significant antibacterial activity with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL against Gram-positive and Gram-negative bacteria .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in several preclinical models. Research indicates that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators such as prostaglandins. A specific study reported that a related compound demonstrated up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at a concentration of 10 µM, comparable to standard anti-inflammatory drugs .
Anticancer Properties
The anticancer activity of pyrazole derivatives is another area of significant interest. This compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that it can induce apoptosis in cancer cells, with IC50 values often in the low micromolar range. For example, related compounds have demonstrated IC50 values as low as 0.08 µM against MCF-7 breast cancer cells .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Study on Antimicrobial Activity : A compound similar to this compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values of 2 µg/mL and 4 µg/mL respectively, indicating strong antibacterial properties .
- Anti-inflammatory Study : In a model of acute inflammation induced by carrageenan, administration of a related pyrazole derivative resulted in a significant reduction in paw edema, demonstrating its potential as an anti-inflammatory agent .
- Anticancer Research : A derivative exhibited potent antiproliferative activity against various cancer cell lines, including lung and breast cancer cells, with observed IC50 values ranging from 0.05 to 0.15 µM .
Data Table: Biological Activity Summary
Properties
Molecular Formula |
C5H5N3O3 |
---|---|
Molecular Weight |
155.11 g/mol |
IUPAC Name |
1-(5-nitro-1H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C5H5N3O3/c1-3(9)4-2-5(7-6-4)8(10)11/h2H,1H3,(H,6,7) |
InChI Key |
VDHZYLBHCOUBRV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC(=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.